4-Iodo-3-sulfobenzoic acid

Description

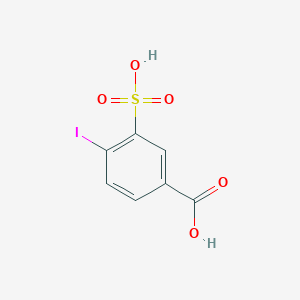

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5IO5S |

|---|---|

Molecular Weight |

328.08 g/mol |

IUPAC Name |

4-iodo-3-sulfobenzoic acid |

InChI |

InChI=1S/C7H5IO5S/c8-5-2-1-4(7(9)10)3-6(5)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13) |

InChI Key |

KWJVKHVMEMSXPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodo 3 Sulfobenzoic Acid and Structural Analogues

Established Synthetic Pathways for Aromatic Sulfobenzoic Acids

The introduction of both a sulfonic acid and a carboxylic acid group onto an aromatic ring can be achieved through several established pathways. These methods often involve either the modification of a pre-functionalized benzene (B151609) ring or the sequential introduction of the desired functional groups.

Preparation from Sulfonyl Chlorides via Hydrolytic Processes

A common route to aromatic sulfonic acids is through the hydrolysis of the corresponding sulfonyl chlorides. google.com This process is advantageous as sulfonyl chlorides are often readily prepared from the direct sulfochlorination of aromatic compounds using chlorosulfonic acid. google.com The hydrolysis of the sulfonyl chloride group (–SO₂Cl) to a sulfonic acid group (–SO₃H) is typically achieved by treatment with water. google.com For instance, 3-(chlorosulfonyl)benzoic acid can be hydrolyzed to 3-sulfobenzoic acid by heating with water. google.com To drive the reaction to completion and remove byproducts, azeotropic distillation with a water-immiscible solvent like xylene can be employed. google.com This method avoids the formation of large quantities of dilute acid waste, making it more environmentally benign. google.com

The general reaction is as follows:

ArSO₂Cl + H₂O → ArSO₃H + HCl

This hydrolytic approach is a key step in the synthesis of various sulfobenzoic acids and serves as a reliable method for converting a stable intermediate into the desired sulfonic acid. thieme-connect.de

Direct Sulfonation and Subsequent Carboxylic Acid Formation

Another fundamental approach involves the direct sulfonation of a benzoic acid derivative. atamanchemicals.com Fuming sulfuric acid (oleum) is a powerful sulfonating agent capable of introducing a sulfonic acid group onto the benzene ring of benzoic acid. atamanchemicals.com The reaction typically yields the meta-substituted product, 3-sulfobenzoic acid, due to the directing effect of the carboxyl group. atamanchemicals.com

The general reaction is:

C₆H₅COOH + SO₃ (in H₂SO₄) → 3-(HO₃S)C₆H₄COOH

Alternatively, a sulfonic acid group can be introduced first, followed by the formation or modification of a carboxylic acid group. For example, toluenesulfonic acid can be oxidized to form a sulfobenzoic acid. google.com The oxidation of a methyl group to a carboxylic acid is a common transformation in organic synthesis.

Regioselective Iodination Techniques for Benzoic Acid Skeletons

The introduction of an iodine atom at a specific position on the benzoic acid framework is crucial for the synthesis of 4-iodo-3-sulfobenzoic acid. Regioselectivity, the control of the position of the incoming substituent, is a significant challenge in aromatic chemistry.

Direct Halogenation Strategies

Direct iodination of benzoic acids can be achieved using various reagents and catalysts. The carboxylic acid group can act as a directing group, guiding the incoming iodine to the ortho position. d-nb.infoacs.org Iridium-catalyzed C-H activation has emerged as a powerful tool for the selective ortho-iodination of benzoic acids under mild conditions. d-nb.infoacs.org These methods often exhibit high selectivity for mono-iodination, even in substrates with multiple ortho C-H bonds. d-nb.info Palladium-catalyzed methods have also been developed for the ortho-halogenation of benzoic acids using N-halosuccinimides as the halogen source. acs.org

However, achieving iodination at the position para to the carboxylic acid group and meta to the sulfonic acid group, as required for this compound, presents a greater challenge for direct halogenation methods. The directing effects of both the carboxyl and sulfonyl groups must be considered. Both are meta-directing groups, which would favor substitution at the 5-position. Therefore, direct iodination of 3-sulfobenzoic acid is unlikely to yield the desired 4-iodo isomer in significant amounts.

Recent advancements have explored strategies for meta-C–H halogenation of benzoic acid derivatives using palladium catalysis, which could potentially offer a route to otherwise difficult-to-access isomers. rsc.orgresearchgate.net

Iodination via Diazotization Reactions from Aminobenzoic Acid Precursors

A classic and highly effective method for the regioselective introduction of iodine onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. tpu.ruscirp.orgscirp.org This method is particularly useful when direct halogenation does not provide the desired regiochemistry.

The synthesis begins with an aminobenzoic acid precursor. The amino group (–NH₂) is converted into a diazonium salt (–N₂⁺) by treatment with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid. tpu.ruscirp.org The resulting diazonium salt is then treated with a source of iodide, typically potassium iodide, to replace the diazonium group with an iodine atom. tpu.ru

This two-step, one-pot procedure is a versatile and reliable way to introduce iodine at a specific position, as the starting aminobenzoic acid can often be synthesized with the desired substitution pattern. tpu.ru For example, 4-amino-3-nitrobenzoic acid can be converted to 4-iodo-3-nitrobenzoic acid via a diazotization-iodination sequence. chemicalbook.com This demonstrates the power of this method to install an iodine atom at a position that might be difficult to access through direct electrophilic aromatic substitution.

Multi-Step Synthesis of this compound from Precursor Compounds

The synthesis of this compound is not a trivial one-step process and requires a multi-step approach, carefully orchestrating the introduction of the three different functional groups onto the benzene ring. Given the directing effects of the carboxyl and sulfonyl groups, a likely synthetic strategy would involve the use of a precursor where the desired substitution pattern is already established or can be readily achieved.

A plausible synthetic route could start from a precursor such as 4-amino-3-sulfobenzoic acid or a related compound. The synthesis of 4-chloro-3-sulfobenzoic acid has been reported starting from 2-amino-5-methyl-benzenesulfonic acid. rsc.orgrsc.org This involves diazotization followed by a Sandmeyer-type reaction to introduce the chloro group. A similar strategy could be envisioned for the iodo-analogue.

An alternative and well-documented approach involves the diazotization of an aminonitrobenzoic acid precursor. For example, the synthesis of 4-iodo-3-nitrobenzoic acid from 4-amino-3-nitrobenzoic acid is a known transformation. chemicalbook.com The subsequent conversion of the nitro group (–NO₂) to a sulfonic acid group (–SO₃H) would be the final step. This transformation can be challenging but is a potential pathway.

The following table summarizes the key reactions and precursors involved in the synthesis of this compound and its structural analogs.

| Precursor Compound | Reagents and Conditions | Product | Reaction Type |

| 3-(Chlorosulfonyl)benzoic acid | H₂O, heat; or H₂O, xylene, azeotropic distillation | 3-Sulfobenzoic acid | Hydrolysis |

| Benzoic acid | Fuming sulfuric acid (oleum) | 3-Sulfobenzoic acid | Electrophilic Aromatic Sulfonation |

| Benzoic acid derivatives | [Cp*IrCl₂]₂, NIS, HFIP, rt | ortho-Iodobenzoic acid derivatives | C-H Activation/Iodination |

| Aminobenzoic acids | 1. NaNO₂, H⁺, 0-5 °C; 2. KI | Iodobenzoic acids | Diazotization-Iodination (Sandmeyer Reaction) |

| 4-Amino-3-nitrobenzoic acid | 1. NaNO₂, HCl, 0-5 °C; 2. KI | 4-Iodo-3-nitrobenzoic acid | Diazotization-Iodination |

Optimization of Reaction Conditions for Enhanced Purity and Yield

For instance, the synthesis of 4-iodo-3-nitrobenzoic acid, a close structural analogue, starts from 4-amino-3-nitrobenzoic acid. The optimization of this two-stage process involves precise control over temperature and reagent addition. The initial diazotization is typically performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate. This is followed by the introduction of potassium iodide, where maintaining a low temperature is also crucial to control the reaction rate and minimize side-product formation. The reaction yields can be significantly high when conditions are finely tuned. chemicalbook.com

A case study for the synthesis of 4-iodo-3-nitrobenzoic acid is detailed below:

Beyond the core reaction, subsequent modifications such as esterification also require optimization. In the case of converting 4-iodo-3-nitrobenzoic acid to its methyl ester, traditional methods using sulfuric acid in methanol (B129727) can be effective but may require neutralization and extensive extraction. google.com An alternative, more efficient method involves using trimethyl orthoacetate, which can give the ester product in nearly quantitative yield without the need for a complex workup, demonstrating how reagent choice is a key optimization parameter. google.com

Isolation and Purification Protocols for Intermediate and Final Products

The isolation and purification of intermediates and the final this compound are critical for obtaining a product of high purity. The methods employed depend on the physical properties of the compound at each stage of the synthesis.

Following the synthesis of iodo-benzoic acid derivatives, the initial isolation often involves simple filtration of the precipitated solid product from the reaction mixture, followed by washing with water to remove inorganic salts and other water-soluble impurities. chemicalbook.comsemanticscholar.org

For intermediates that may not precipitate cleanly or require further purification, extraction is a common technique. The choice of solvent is paramount. For instance, in the purification of 4-iodo-3-nitrobenzoic acid methyl ester, diethyl ether was found to be a less suitable solvent for industrial-scale extraction due to its high flammability and tendency to form an oily product requiring column chromatography. google.com A significant process optimization was the use of methyl tert-butyl ether (MTBE), which is a better solvent for extraction and allows the product to be isolated directly as a solid with high purity (98.5% HPLC) and in high yield (85%), thereby avoiding the need for chromatography. google.com

Final purification often relies on recrystallization. For 4-iodo-3-nitrobenzamide, heating the crude solid in methanol to get a clear solution, followed by the addition of water to induce precipitation, yields a highly pure product. google.com For sulfonated benzoic acids, which are often water-soluble, an alternative to evaporation is to prepare a concentrated aqueous solution and then add a miscible organic solvent in which the product has low solubility, such as acetone, to promote precipitation of the desired salt. researchgate.net

A summary of these protocols is provided below:

Exploration of Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methods in chemical manufacturing. These "green chemistry" approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One major advancement is the development of continuous flow synthesis . A patented method for producing substituted benzoic acids utilizes a continuous reaction apparatus where an organic precursor and oxygen are continuously fed into the system. wipo.int This approach is inherently safer than batch processing, especially when using high concentrations of oxygen, and it improves oxygen utilization, simplifies operation, and increases the product yield. wipo.int Using oxygen as the oxidant is also a green approach as it is inexpensive and does not generate significant waste. wipo.int

The design of novel catalytic systems is another key area of exploration. For example, a heterogeneous CO2-mediated CeO2-5CuO catalyst has been developed for the decarboxylative oxidation of benzoic acids. nih.gov The use of a heterogeneous catalyst simplifies product purification, as the catalyst can be easily filtered out of the reaction mixture. This type of innovation moves away from stoichiometric reagents towards more sustainable catalytic cycles.

One-pot cascade reactions represent a powerful strategy for improving synthetic efficiency by reducing the number of separate reaction and purification steps. A sustainable synthesis of 3-substituted phthalides has been demonstrated from 2-formylbenzoic acid using a one-pot cascade strategy in glycerol, a biodegradable and non-toxic solvent. beilstein-journals.org This highlights the dual benefit of process intensification and the use of environmentally benign solvents.

Furthermore, there is a trend towards transition metal-free reactions to avoid the environmental and economic costs associated with heavy metals. A simple, scalable, and metal-free one-pot procedure has been developed to convert substituted benzoic acids into anilines using tosyl azide, which is a relatively stable and inexpensive reagent. rsc.org Such methods are considered environmentally benign and are suitable for large-scale preparation. rsc.org

Advanced Structural Elucidation and Characterization of 4 Iodo 3 Sulfobenzoic Acid

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic analysis is fundamental in confirming the molecular structure of 4-Iodo-3-sulfobenzoic acid by providing detailed information about its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide crucial information about the arrangement of atoms.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is of particular interest. The benzene (B151609) ring has three protons, and their chemical shifts are influenced by the electron-withdrawing effects of the iodo, sulfo, and carboxylic acid groups. An empirical prediction of the chemical shifts can be made by considering the additivity of substituent effects. The proton adjacent to the iodine atom is expected to be the most deshielded, appearing at the lowest field. The other two protons would exhibit a doublet of doublets splitting pattern due to their ortho and meta coupling.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, six distinct signals are expected for the aromatic carbons, as they are all in unique chemical environments. The carbons directly attached to the substituents (iodine, sulfonic acid, and carboxylic acid groups) would show the most significant shifts. The carbon bearing the iodine atom (C-I) would be shifted upfield due to the heavy atom effect, while the carbons attached to the electron-withdrawing sulfonic acid and carboxylic acid groups would be shifted downfield. The remaining aromatic carbons would appear at intermediate chemical shifts.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 8.3 - 8.5 | C-1: 130 - 135 |

| H-5 | 7.9 - 8.1 | C-2: 138 - 142 |

| H-6 | 7.5 - 7.7 | C-3: 145 - 150 |

| C-4: 95 - 100 | ||

| C-5: 130 - 135 | ||

| C-6: 125 - 130 |

Mass Spectrometry (MS) and Radical-Directed Dissociation (RDD) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Standard Mass Spectrometry: In electron ionization (EI) mass spectrometry, this compound would likely exhibit a prominent molecular ion peak. Common fragmentation pathways for aromatic sulfonic acids include the loss of SO₂ (64 Da) and SO₃ (80 Da). The presence of iodine would be indicated by a characteristic isotopic pattern and the potential loss of an iodine radical (127 Da). Cleavage of the carboxylic acid group could result in the loss of OH (17 Da) and COOH (45 Da).

Radical-Directed Dissociation (RDD): RDD is an advanced MS technique that can provide detailed structural information by inducing specific bond cleavages. For this compound, a suitable radical precursor could be adducted to the molecule. Upon activation, the radical could selectively abstract a hydrogen atom or induce cleavage of the C-I or C-S bonds. This would allow for unambiguous confirmation of the substituent positions on the aromatic ring. For example, cleavage of the C-I bond would result in a fragment ion corresponding to 3-sulfobenzoic acid, while cleavage of the C-S bond would lead to a 4-iodobenzoic acid fragment.

Predicted Fragmentation Pattern for this compound

| Fragment | Description |

|---|---|

| [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| [M - COOH]⁺ | Loss of the carboxylic acid group. |

| [M - SO₂]⁺ | Loss of sulfur dioxide from the sulfonic acid group. |

| [M - SO₃]⁺ | Loss of sulfur trioxide from the sulfonic acid group. |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid and sulfonic acid groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretching of the carboxylic acid would appear as a strong band around 1700 cm⁻¹. The sulfonic acid group would exhibit strong asymmetric and symmetric S=O stretching vibrations around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The S-O stretching vibration is expected around 900 cm⁻¹.

Raman Spectroscopy: In the Raman spectrum, the aromatic C-C stretching vibrations would be prominent in the 1400-1600 cm⁻¹ region. The C-I stretching vibration would likely appear as a low-frequency band. The symmetric S=O stretching of the sulfonic acid group would also be Raman active.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) | |

| C=O stretch | 1680-1720 (strong) | 1680-1720 (weak) | |

| Sulfonic Acid | S=O asymmetric stretch | 1340-1360 (strong) | 1340-1360 (weak) |

| S=O symmetric stretch | 1150-1170 (strong) | 1150-1170 (strong) | |

| S-O stretch | 890-910 (medium) | 890-910 (medium) | |

| Aromatic Ring | C-H stretch | 3000-3100 (medium) | 3000-3100 (strong) |

| C=C stretch | 1400-1600 (variable) | 1400-1600 (strong) |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Atomic Arrangement and Intermolecular Interactions

Single crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement, bond lengths, and bond angles of a crystalline compound. For this compound, this technique would reveal the exact conformation of the molecule in the solid state.

A key aspect of the crystal structure would be the intermolecular interactions that govern the packing of the molecules. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for benzoic acids. Additionally, the sulfonic acid groups could participate in hydrogen bonding, either with other sulfonic acid groups or with the carboxylic acid groups.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Purity

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. It is primarily used for phase identification and to assess the purity of a bulk sample.

A PXRD pattern of a crystalline sample of this compound would consist of a series of diffraction peaks at specific angles (2θ). This pattern serves as a unique "fingerprint" for that particular crystalline phase. By comparing the experimental PXRD pattern to a database or a simulated pattern from single-crystal data, the identity of the compound can be confirmed.

Furthermore, PXRD is an excellent tool for detecting the presence of crystalline impurities. If the bulk sample contains other crystalline phases, their characteristic diffraction peaks will be present in the PXRD pattern. The absence of any extraneous peaks would indicate a high degree of phase purity. The technique can also be used to identify different polymorphic forms of the compound, as each polymorph will have a distinct crystal structure and, therefore, a unique PX-ray diffraction pattern.

Chromatographic Techniques for Separation and Purity Assessment

The rigorous analysis of this compound necessitates advanced chromatographic techniques capable of ensuring its purity and distinguishing it from structurally similar isomers and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) are powerful tools employed for these purposes, each offering distinct advantages in the characterization of this complex molecule.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and, critically, for separating it from its positional isomers. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. vscht.cz For polar, ionizable compounds like this compound, reversed-phase (RP) and mixed-mode chromatography are particularly effective.

In a typical reversed-phase setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid modifier to control the ionization state of the analyte. upb.roresearchgate.nethelixchrom.com Purity is determined by injecting a solution of the compound and observing the resulting chromatogram. A single, sharp, symmetrical peak indicates a high degree of purity, while the presence of additional peaks suggests impurities.

The separation of positional isomers of iodosulfobenzoic acid presents a significant challenge because they often have very similar polarities and hydrophobicities. sielc.com Standard reversed-phase columns may not provide adequate resolution. sielc.com For this reason, mixed-mode chromatography, which combines reversed-phase and ion-exchange functionalities on a single stationary phase, offers superior selectivity. sielc.com This approach allows for separation based on both hydrophobic interactions and electrostatic interactions with the sulfonic acid and carboxylic acid groups, enabling the resolution of closely related isomers that would otherwise co-elute. sielc.comsielc.com

Below is a table summarizing typical HPLC parameters for the analysis of aromatic acids, which can be adapted for this compound.

| Parameter | Description | Typical Value/Condition |

| Stationary Phase (Column) | Reversed-phase C18 or Mixed-Mode (Reversed-Phase/Anion-Exchange) | C18, 5 µm particle size; Primesep or Obelisc series for mixed-mode sielc.comsielc.com |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent. | A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient elution is often used. |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 1.5 mL/min upb.ro |

| Injection Volume | The amount of sample introduced onto the column. | 5 - 20 µL upb.ro |

| Column Temperature | Maintained to ensure reproducible retention times. | 25 - 40 °C |

| Detection | UV-Vis Detector, typically monitoring at a wavelength where the aromatic ring absorbs. | 230 - 254 nm researchgate.net |

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) for Component Identification in Complex Mixtures

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) is a highly sensitive and specific technique used for the identification and quantification of components within complex mixtures. nih.govnih.gov While HPLC is ideal for purity assessment of the final product, GC-HRMS excels at identifying trace-level impurities or characterizing the compound in a complex matrix, such as in environmental or biological samples.

Direct analysis of this compound by GC is not feasible due to its low volatility and thermal instability; the high temperatures of the GC inlet would cause decomposition. Therefore, a chemical derivatization step is mandatory. This involves converting the polar carboxylic acid and sulfonic acid functional groups into more volatile and thermally stable esters or silyl (B83357) ethers. For example, esterification can be performed using methanol with an acid catalyst or with a derivatizing agent like diazomethane.

Once derivatized, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the high-resolution mass spectrometer. jeolusa.com In the MS, molecules are ionized, typically by electron ionization (EI), causing them to fragment in a reproducible manner. The HRMS analyzer measures the mass-to-charge ratio (m/z) of the molecular ion and its fragments with extremely high accuracy (typically to four or five decimal places). chromatographyonline.com This precise mass measurement allows for the determination of the elemental formula of the parent compound and its fragments, enabling unambiguous identification and differentiation from other co-eluting components in the mixture. researchgate.net

The following table outlines typical parameters for a GC-HRMS analysis of a derivatized aromatic acid.

| Parameter | Description | Typical Value/Condition |

| Derivatization Agent | Reagent used to increase volatility. | BSTFA (for silylation) or Methanolic HCl (for esterification) |

| GC Column | Capillary column with a specific stationary phase. | DB-5ms, HP-5ms (nonpolar), or similar |

| Carrier Gas | Inert gas to carry the sample through the column. | Helium or Hydrogen |

| Inlet Temperature | Temperature at which the sample is vaporized. | 250 - 300 °C |

| Oven Program | Temperature gradient to separate components. | Start at 50-100 °C, ramp to 280-320 °C |

| Ionization Mode | Method for ionizing the molecules. | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Device that separates ions by m/z. | Time-of-Flight (TOF) or Orbitrap jeolusa.com |

| Mass Resolution | Ability to distinguish between close masses. | > 60,000 FWHM nih.gov |

| Scan Range | The range of m/z values detected. | 50 - 750 m/z nih.gov |

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Motifs Involving Carboxylic Acid and Sulfonic Acid Functional Groups

There is no specific crystallographic data available for 4-Iodo-3-sulfobenzoic acid to definitively describe its hydrogen bonding motifs. Generally, the carboxylic acid and sulfonic acid groups are excellent hydrogen bond donors and acceptors. It is anticipated that they would engage in extensive hydrogen bonding, potentially forming robust synthons like the classic carboxylic acid dimer or interactions between the sulfonic acid and carboxylic acid moieties. However, without experimental data, the specific motifs, such as chains, sheets, or more complex networks, remain undetermined.

Halogen Bonding Interactions in Crystal Engineering Utilizing the Iodine Moiety

No studies detailing halogen bonding interactions specifically for this compound were identified. The iodine atom on the benzene (B151609) ring is a potential halogen bond donor, capable of interacting with electron-donating atoms (such as oxygen or nitrogen) on neighboring molecules. The strength and directionality of such bonds are influenced by the electron-withdrawing nature of the adjacent sulfonyl group. Research on other iodo-substituted benzoic acids confirms their ability to form halogen bonds in the solid state, but this cannot be directly extrapolated to confirm the specific interactions in this compound.

Co-crystallization Strategies for Controlled Solid-State Architectures

A search of the scientific literature did not reveal any reports on the co-crystallization of this compound with other molecules. As a molecule with strong hydrogen and potential halogen bond donor/acceptor sites, it is a candidate for co-crystal formation. However, no experimental studies have been published to demonstrate or characterize such co-crystals.

Host-Guest Chemistry and Framework Formation

There is no evidence in the current body of scientific literature to suggest that this compound has been utilized as a ligand in the formation of metal-organic frameworks (MOFs) or other host-guest assemblies. Its bifunctional nature makes it a potential building block for such structures, but its synthesis and application in this context have not been reported.

Catalytic Applications and Reaction Mechanism Studies

4-Iodo-3-sulfobenzoic Acid as an Acid Catalyst in Organic Transformations

With two acidic functionalities, the carboxylic acid and the sulfonic acid groups, this compound can act as a Brønsted acid catalyst. Sulfonic acids are significantly more acidic than carboxylic acids and can effectively catalyze a range of organic reactions. The presence of both groups may offer unique catalytic activity or selectivity.

Key Research Findings:

While specific studies detailing the use of this compound as an acid catalyst are not extensively documented in readily available literature, its properties are comparable to other well-known sulfonic acid catalysts like p-toluenesulfonic acid. These catalysts are widely used in reactions such as:

Esterification: The formation of esters from carboxylic acids and alcohols is often catalyzed by strong acids. This compound can serve as an effective catalyst in such reactions by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Acetal and Ketal Formation: The protection of aldehydes and ketones as acetals or ketals is an acid-catalyzed process. The sulfonic acid moiety of this compound can efficiently promote these reactions.

Multicomponent Reactions: Certain multicomponent reactions, which involve the combination of three or more reactants in a single step, are often facilitated by acid catalysts.

The catalytic performance of this compound would be influenced by its solubility in the reaction medium and the steric hindrance posed by its bulky iodo and sulfo groups.

Table 1: Potential Acid-Catalyzed Reactions Using this compound

| Reaction Type | Reactants | Product | Role of Catalyst |

| Fischer Esterification | Carboxylic Acid + Alcohol | Ester | Protonates the carbonyl oxygen of the carboxylic acid. |

| Acetal Formation | Aldehyde/Ketone + Diol | Acetal/Ketal | Protonates the carbonyl oxygen, activating it for nucleophilic attack. |

Participation in Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is substituted with three groups: a carboxylic acid group (-COOH), a sulfonic acid group (-SO₃H), and an iodine atom (-I). The directing effects of these substituents determine the position of any further electrophilic attack on the aromatic ring.

Both the carboxylic acid and sulfonic acid groups are strongly deactivating and meta-directing. This is due to their electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The iodine atom is a deactivating group but is ortho-, para-directing.

Reaction Mechanism:

In an electrophilic aromatic substitution reaction, an electrophile (E⁺) attacks the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. The reaction is completed by the loss of a proton from the ring, restoring aromaticity.

For this compound, the positions open for substitution are at carbons 2, 5, and 6 (considering the carbon bearing the carboxylic acid as C1). The directing effects of the existing substituents can be summarized as follows:

-COOH group (at C1): Directs incoming electrophiles to the meta-positions (C3 and C5).

-SO₃H group (at C3): Directs incoming electrophiles to its meta-positions (C1 and C5).

-I group (at C4): Directs incoming electrophiles to its ortho- (C3 and C5) and para- (C1) positions.

Investigations into Nucleophilic Substitution Reactions on the Iodinated Aromatic Ring

The iodine atom on the aromatic ring can potentially be replaced by a nucleophile in a nucleophilic aromatic substitution (SNA) reaction. However, aryl halides are generally unreactive towards nucleophilic substitution unless the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the sulfonic acid group is meta to the iodine atom, and the carboxylic acid group is para. The para-carboxylic acid group can provide some activation for nucleophilic attack.

Reaction Mechanism:

The most common mechanism for nucleophilic aromatic substitution is the SNAr (addition-elimination) mechanism. This involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring.

For a nucleophile (Nu⁻) to replace the iodine in this compound, the reaction would proceed as follows:

Addition of the nucleophile: The nucleophile attacks the carbon atom bonded to the iodine, forming a Meisenheimer complex. The negative charge of this intermediate can be delocalized onto the carboxylic acid group at the para position.

Elimination of the leaving group: The iodide ion is eliminated, and the aromatic ring is reformed.

The rate of this reaction would depend on the strength of the nucleophile and the reaction conditions. Strong nucleophiles and high temperatures would likely be required.

Derivatization Reactions: Formation of Esters, Amides, and Anhydrides

The carboxylic acid functionality of this compound is a key site for derivatization, allowing for the synthesis of esters, amides, and anhydrides. These derivatives can have altered physical and chemical properties, making them useful in various applications.

Ester Formation: Esters are typically synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol.

Amide Formation: Amides can be prepared by reacting the carboxylic acid with an amine. This reaction often requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid, or conversion of the carboxylic acid to an acyl chloride.

Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically by heating with a strong dehydrating agent like phosphorus pentoxide. Mixed anhydrides can be prepared by reacting the carboxylate salt with an acyl chloride.

Table 2: General Derivatization Reactions of this compound

| Derivative | Reactants | General Conditions |

| Ester | This compound + Alcohol | Acid catalyst (e.g., H₂SO₄), heat |

| Amide | This compound + Amine | Coupling agent (e.g., DCC) or conversion to acyl chloride |

| Anhydride | Two molecules of this compound | Dehydrating agent (e.g., P₂O₅), heat |

Use as an Organic Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. The presence of a carboxylic acid group makes this compound a suitable component for certain MCRs, such as the Ugi and Passerini reactions.

Ugi Reaction: The Ugi four-component reaction typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. The product is a bis-amide. This compound could serve as the carboxylic acid component in this reaction.

Passerini Reaction: The Passerini three-component reaction involves a ketone or aldehyde, an isocyanide, and a carboxylic acid to form an α-acyloxy amide. Again, this compound could act as the carboxylic acid component.

The incorporation of the this compound moiety into the products of these reactions would introduce both the iodo and sulfo groups, which could be further functionalized. The bulky nature of this substrate might influence the reaction rates and yields.

Table 3: Potential Multicomponent Reactions Involving this compound

| Reaction Name | Components | Product Type |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, this compound | Bis-amide |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, this compound | α-Acyloxy amide |

Environmental Chemistry and Atmospheric Fate of Aromatic Sulfonates

Occurrence and Detection of Sulfobenzoic Acid Isomers in Ambient Particulate Matter

Sulfobenzoic acid isomers are among the various organosulfur compounds that have been identified in atmospheric particulate matter (PM). Their detection in ambient aerosols suggests that they are either directly emitted from sources or formed through atmospheric chemical reactions. The concentrations of these compounds can vary depending on the location, season, and the influence of different emission sources.

Advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), are instrumental in the detection and quantification of sulfobenzoic acid isomers in complex aerosol samples. These methods allow for the separation and identification of different isomers, which is crucial for understanding their sources and formation pathways.

While specific data on the concentrations of individual sulfobenzoic acid isomers in ambient particulate matter are limited in the readily available scientific literature, studies on related organic acids in urban environments provide some context. For instance, a study in Nanjing, China, quantified the concentrations of various benzoic acids in PM2.5, revealing significant seasonal variations. The total average concentration of the quantified benzoic acids was highest in spring, followed by summer, autumn, and winter. Phthalic acid, isophthalic acid, and terephthalic acid were significant contributors to the total benzoic acid concentration. mdpi.com

Table 1: Seasonal Average Concentrations of Total Benzoic Acids in PM2.5 in Nanjing, China

| Season | Average Concentration (ng m⁻³) |

| Spring | 68.59 |

| Summer | 38.51 |

| Autumn | 33.26 |

| Winter | 29.30 |

Data sourced from a study on organic aerosols in Nanjing, China. mdpi.com

This data, while not specific to sulfobenzoic acid isomers, indicates that aromatic acids are a notable component of urban aerosols and that their concentrations are influenced by seasonal factors, which likely also applies to sulfobenzoic acids. The higher concentrations in warmer months may be linked to increased photochemical activity.

Atmospheric Formation Mechanisms: Oxidation-Involved Aqueous-Phase Pathways

The formation of sulfobenzoic acids in the atmosphere is believed to occur primarily through the oxidation of aromatic hydrocarbon precursors, such as toluene (B28343), followed by sulfonation. The aqueous phase of atmospheric aerosols and cloud droplets provides a medium for these reactions to take place.

One of the primary oxidants in the atmosphere is the hydroxyl radical (•OH). The reaction of toluene with •OH radicals can proceed through several pathways, including hydrogen abstraction from the methyl group or •OH addition to the aromatic ring. These initial reactions lead to the formation of a variety of oxygenated intermediates. nih.govnih.gov

Theoretical studies suggest that the oxidation of the sidechain of toluene can lead to the formation of benzoic acid. nih.gov The subsequent sulfonation of benzoic acid in the aqueous phase, likely involving dissolved sulfur dioxide (SO2) and further oxidation, would then lead to the formation of sulfobenzoic acid isomers. The specific isomer formed (ortho-, meta-, or para-) would depend on the reaction conditions and the directing effects of the carboxyl group on the aromatic ring.

Initiation: Gas-phase aromatic precursors like toluene partition into the aqueous phase of aerosols or cloud droplets.

Oxidation: In the aqueous phase, these precursors are oxidized by reactive species such as •OH radicals. This leads to the formation of functionalized intermediates, including benzoic acid.

Sulfonation: Benzoic acid can then undergo sulfonation. This process likely involves the uptake of SO2 into the aqueous phase, its oxidation to sulfate (B86663) or sulfite, and subsequent reaction with the aromatic ring to form a sulfonic acid group.

The presence of acidic conditions in atmospheric aerosols can catalyze these reactions. The exact mechanisms and reaction rates are still an active area of research, but it is clear that aqueous-phase chemistry plays a significant role in the formation of these secondary organic aerosols. nih.govnih.gov

Isomeric Distribution and Origin of Sulfobenzoic Acids in Environmental Samples

The relative abundance of different sulfobenzoic acid isomers (2-sulfobenzoic acid, 3-sulfobenzoic acid, and 4-sulfobenzoic acid) in environmental samples can provide valuable insights into their sources and formation pathways. Different formation mechanisms and precursor compounds may lead to distinct isomeric distributions.

Currently, there is a lack of comprehensive studies that have quantified the isomeric distribution of sulfobenzoic acids in ambient particulate matter. However, the analytical techniques to differentiate these isomers exist. Methods such as ion mobility-mass spectrometry (IM-MS) have been shown to be capable of separating and identifying the different regioisomers of sulfobenzoic acid. researchgate.net

The origin of sulfobenzoic acids in the atmosphere is likely a combination of primary emissions and secondary formation.

Primary Emissions: Industrial processes that utilize sulfobenzoic acids or related compounds could be a direct source.

Secondary Formation: As discussed in the previous section, the atmospheric oxidation of aromatic hydrocarbons like toluene is considered a major secondary source. The specific isomers formed will depend on the orientation of the electrophilic substitution reaction during sulfonation.

Further research involving the collection and analysis of ambient aerosol samples from various locations (e.g., urban, rural, industrial) is needed to determine the typical isomeric distribution of sulfobenzoic acids. This information would be crucial for source apportionment studies and for validating atmospheric chemistry models.

Implications for Atmospheric Chemistry and Aerosol Properties

The presence of aromatic sulfonates, including sulfobenzoic acid isomers, in atmospheric aerosols has several important implications for atmospheric chemistry and the physical properties of aerosols.

Aerosol Hygroscopicity and Cloud Condensation Nuclei (CCN) Activity: Sulfonic acid groups are highly polar and can significantly increase the water uptake of aerosol particles. This enhanced hygroscopicity means that particles containing sulfobenzoic acids can more readily act as cloud condensation nuclei (CCN). copernicus.orgcopernicus.orgresearchgate.netresearchgate.net An increase in the number of CCN can lead to clouds with more, but smaller, droplets. This can affect cloud brightness (albedo) and lifetime, thereby influencing the Earth's radiative balance and climate. The hygroscopicity of aerosol particles is a critical factor in determining their ability to form cloud droplets. ed.ac.uk

Secondary Organic Aerosol (SOA) Formation: The formation of sulfobenzoic acids from gas-phase precursors represents a pathway for the formation of secondary organic aerosol (SOA). SOA constitutes a significant fraction of atmospheric particulate matter and has well-documented impacts on air quality and climate. Understanding the formation of compounds like sulfobenzoic acids is essential for accurately modeling SOA budgets. nii.ac.jp

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways and Methodologies

While established methods for the synthesis of aromatic sulfobenzoic acids exist, future research is anticipated to focus on the development of more efficient, sustainable, and regioselective synthetic routes for 4-Iodo-3-sulfobenzoic acid and its derivatives. Key areas of investigation will likely include:

Green Chemistry Approaches: A shift towards more environmentally benign synthetic methods is a major trend in chemical manufacturing. This includes the exploration of continuous flow synthesis to enhance reaction control and safety, and the use of greener solvents and reagents to minimize waste.

Regioselective Iodination: Perfecting the regioselectivity of the iodination step is crucial. Future methodologies may focus on novel directing groups or catalytic systems that can precisely install the iodine atom at the desired position on the benzene (B151609) ring, thereby improving the purity and yield of the final product.

A plausible synthetic strategy that could be optimized involves a diazotization-iodination sequence starting from an aminobenzoic acid precursor.

| Precursor Compound | Key Reaction Steps | Potential for Optimization |

| 4-Amino-3-sulfobenzoic acid | 1. Diazotization with NaNO₂/H⁺ 2. Iodination with KI | Improving the stability of the diazonium salt intermediate; optimizing reaction conditions for higher yield and purity. |

| 4-Amino-3-nitrobenzoic acid | 1. Diazotization-iodination 2. Reduction of nitro group 3. Diazotization-sulfonation | Streamlining the multi-step process into a more efficient one-pot or tandem reaction sequence. |

Design of Advanced Functional Materials Incorporating this compound

The multifunctional nature of this compound makes it an excellent building block for the design of advanced functional materials, particularly crystalline solids like metal-organic frameworks (MOFs) and coordination polymers.

Metal-Organic Frameworks (MOFs): The carboxylic and sulfonic acid groups can act as coordination sites for metal ions, leading to the formation of porous, three-dimensional frameworks. The iodine atom can be used to further functionalize the MOF post-synthetically or to influence the electronic properties of the material. Potential applications for such MOFs include gas storage and separation, as well as heterogeneous catalysis.

Coordination Polymers: Similar to MOFs, the ability of this compound to link metal centers can be exploited to create coordination polymers with interesting magnetic, optical, or electronic properties. The presence of the iodine atom can enhance inter- and intramolecular interactions, influencing the packing of the polymer chains and the resulting material properties.

Optoelectronic Materials: The iodine atom, being a heavy atom, can influence the photophysical properties of materials by promoting intersystem crossing. This could lead to applications in areas such as organic light-emitting diodes (OLEDs) and sensors.

Integration into Hybrid Systems and Nanocomposites

Future research is expected to explore the integration of this compound-based materials into hybrid systems and nanocomposites to create materials with enhanced or novel properties.

MOF-Polymer Hybrid Materials: Incorporating MOFs derived from this compound into polymer matrices could lead to mixed-matrix membranes with improved gas separation performance or enhanced mechanical properties.

Nanocomposites: The functional groups on this compound could be used to surface-modify nanoparticles, improving their dispersion in various matrices or imparting specific functionalities. For example, it could be used to functionalize silica (B1680970) or titania nanoparticles for catalytic or sensing applications.

| Hybrid System/Nanocomposite | Potential Application | Rationale |

| MOF/Polymer Composite | Gas separation membranes | Combining the selective porosity of the MOF with the processability of the polymer. |

| Functionalized Nanoparticles | Heterogeneous catalysis | Anchoring catalytic metal centers to the functional groups of the molecule on the nanoparticle surface. |

| Conductive Polymer Composite | Electronic sensors | The electronic properties of the this compound moiety could modulate the conductivity of the polymer in response to analytes. |

Exploration of New Application Domains in Chemical Science

The unique combination of functional groups in this compound opens up possibilities for its use in a variety of chemical science domains beyond materials science.

Supramolecular Chemistry: The directional nature of the functional groups makes this molecule a candidate for the construction of complex, non-covalently bonded supramolecular assemblies. These could find applications as molecular sensors, switches, or in drug delivery systems.

Organic Synthesis: The carbon-iodine bond is relatively weak and can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This makes this compound a potentially useful intermediate for the synthesis of more complex organic molecules.

Radiopaque Agent Development: Due to the high electron density of the iodine atom, there is potential for the investigation of this compound and its derivatives as X-ray contrast agents for medical imaging.

Advanced Computational Design and Predictive Modeling for Structure-Property Relationships

Advanced computational methods are expected to play a crucial role in accelerating the discovery and development of new applications for this compound.

Predictive Modeling of MOF Structures: Density Functional Theory (DFT) and other computational techniques can be used to predict the most stable crystal structures of MOFs and coordination polymers formed with different metal ions. This can guide synthetic efforts towards materials with desired topologies and pore sizes.

Simulation of Functional Properties: Computational modeling can be employed to predict the electronic, optical, and adsorptive properties of materials incorporating this compound. For example, simulations could predict the bandgap of a new material for optoelectronic applications or its binding affinity for specific gas molecules.

Understanding Reaction Mechanisms: Computational studies can provide insights into the mechanisms of synthetic reactions, helping to optimize reaction conditions and improve yields. They can also be used to understand the catalytic activity of materials derived from this compound.

The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this compound in the development of new technologies.

Q & A

Q. What role does this compound play in advanced membrane separation technologies?

- Methodological Answer : Investigate its incorporation into polymer membranes via sulfonation. Use factorial design to test permeability vs. selectivity for gas separation. Characterization includes SEM for morphology and XPS for surface composition .

Methodological Frameworks

- Data Contradiction Analysis : Employ triangulation by cross-verifying results across multiple techniques (e.g., XRD for crystallinity vs. DSC for thermal stability) .

- Theoretical Alignment : Link experimental outcomes to conceptual frameworks (e.g., HSAB theory for iodine’s soft acid behavior) to guide mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.